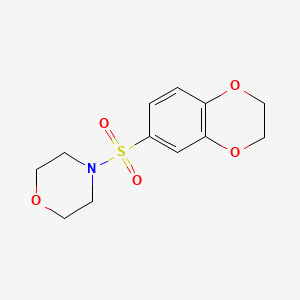

![molecular formula C18H19NO3 B5600777 3-[(4-苯基丁酰)氨基]苯基乙酸酯](/img/structure/B5600777.png)

3-[(4-苯基丁酰)氨基]苯基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"3-[(4-phenylbutanoyl)amino]phenyl acetate" belongs to a class of organic compounds that are characterized by their complex functional groups, including amide (–CONH–) and ester (–COO–) functionalities. These functional groups often confer on these molecules a wide range of chemical behaviors and applications in various fields, such as pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of compounds similar to "3-[(4-phenylbutanoyl)amino]phenyl acetate" typically involves multi-step organic reactions. For example, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, a related compound, has been achieved through stereoselective aldimine coupling reactions in the presence of Lewis acids (H. Ha, Y. Ahn, & Gwan Sun Lee, 1999). This process may involve similar steps or reactions for the synthesis of "3-[(4-phenylbutanoyl)amino]phenyl acetate," utilizing specific reagents and catalysts to form the desired bonds and functional groups.

Molecular Structure Analysis

The molecular structure of compounds like "3-[(4-phenylbutanoyl)amino]phenyl acetate" can be complex, involving multiple functional groups attached to a phenyl ring. X-ray crystallography and NMR spectroscopy are common techniques used for structural determination. For instance, the structure of closely related compounds has been elucidated using these methods, providing insights into their geometric and electronic configurations which are crucial for understanding their reactivity and physical properties (S. Patil et al., 2012).

Chemical Reactions and Properties

The presence of amide and ester functionalities in "3-[(4-phenylbutanoyl)amino]phenyl acetate" suggests that it may undergo reactions typical for these groups. Amides can participate in hydrolysis, aminolysis, and condensation reactions, while esters can undergo hydrolysis, transesterification, and reactions with Grignard reagents. Research on similar compounds has shown diverse reactivity, especially in the context of synthesizing biologically active molecules (Yong Zhang et al., 2009).

科学研究应用

合成与结构表征

- 含四唑衍生物:相关化合物中氨基和羧基的反应性已被用于制备含四唑衍生物,展示了在合成化学中的应用,并可能用于开发新材料或药物 (Putis, Shuvalova, & Ostrovskii, 2008).

- 席夫碱有机锡(IV)配合物:氨基乙酸官能化的席夫碱有机锡(IV)配合物已被合成和表征,通过体外细胞毒性研究证明了作为抗癌药物的潜力 (Basu Baul, Basu, Vos, & Linden, 2009).

药理学应用

- 苯丁酸分析:一种用于量化苯丁酸(一种具有情绪提升和镇静作用的相关化合物)在生物基质中的方法突出了其在临床和药理学研究中的重要性 (Grinberga, Zvejniece, Liepinsh, Dambrova, & Pugovics, 2008).

材料科学应用

- 氧化石墨烯/稀土杂化材料:氧化石墨烯/稀土配合物杂化发光材料的合成表明在医学和药物递送中具有应用前景,因为它们具有良好的溶解性、长的发光寿命和高荧光量子产率 (Zhao, Huang, Yanxin, Tang, Wang, Jixian, Belfiore, & Kipper, 2016).

合成化学

- 离子液体催化:在无溶剂条件下使用离子液体合成 4-芳基亚烷基-2-苯基-5(4H)恶唑酮的研究表明更绿色、更安全、更高效的合成途径,与创建具有潜在生物活性的化合物相关 (Jadhav, Sarkate, Farooqui, & Shinde, 2017).

属性

IUPAC Name |

[3-(4-phenylbutanoylamino)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-14(20)22-17-11-6-10-16(13-17)19-18(21)12-5-9-15-7-3-2-4-8-15/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTAWSFDCCZQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)NC(=O)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5600704.png)

![N-[(5-methyl-2-pyrazinyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600709.png)

![N-(2-hydroxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5600739.png)

![rel-(3aS,6aS)-1-{[2-(propylthio)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5600745.png)

![1-(2,6-dimethylbenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5600747.png)

![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600753.png)

![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5600768.png)

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5600772.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600774.png)

![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5600782.png)